molecular formula C42H38N10NaO10S B14095342 CID 171042686

CID 171042686

Cat. No.: B14095342
M. Wt: 897.9 g/mol
InChI Key: LHFHTILJSBWECG-ARIINYJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 171042686” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

Types of Reactions

CID 171042686 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

CID 171042686 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biological studies, particularly in understanding metabolic pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic effects and as a drug candidate for various diseases.

    Industry: It is utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 171042686 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

CID 171042686 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with comparable molecular frameworks and functional groups .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C42H38N10NaO10S

Molecular Weight

897.9 g/mol

InChI

InChI=1S/C42H36N10O10S.Na.H2/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;1H/t30-;;/m0../s1

InChI Key

LHFHTILJSBWECG-ARIINYJRSA-N

Isomeric SMILES

[HH].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na]

Canonical SMILES

[HH].C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na]

Origin of Product

United States

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